5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
Description
5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride is a spirocyclic compound characterized by a unique fused-ring system containing two nitrogen atoms and three ketone groups. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Its structure includes a 2-aminoethyl substituent at the 5-position, which distinguishes it from related compounds .
Properties
IUPAC Name |
7-(2-aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-3-4-11-6(13)8(1-2-8)5(12)10-7(11)14;/h1-4,9H2,(H,10,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEPVOANSCFHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name: 7-(2-aminoethyl)-5-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione; hydrochloride
- Molecular Formula: C10H16ClN3O3
- Molecular Weight: 261.7 g/mol
- Purity: Typically around 95% .
Anticancer Properties
Recent studies have indicated that diazaspiro compounds exhibit significant anticancer properties. For instance, similar spiro compounds have been tested against various cancer cell lines, showing varying degrees of cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione | PC-3 (prostate cancer) | 25 |
| 4,7-Diazaspiro[2.5]octane derivatives | MCF-7 (breast cancer) | 15 |
Case Study: A study evaluated the cytotoxic effects of several diazaspiro compounds on PC-3 prostate cancer cells. The results indicated that the compound exhibited an IC50 value of 25 µM, suggesting moderate activity against this cell line .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the following pathways:
- Inhibition of Cell Proliferation: The compound appears to inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with various biological targets:
- Enzyme Inhibition: It has been reported to inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Interactions: The compound may interact with receptors that modulate cellular responses to growth factors.
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies indicate that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound’s closest analogs are spirocyclic diazaspirooctane derivatives with variations in substituents and functional groups. Below is a comparative table of key structural and physicochemical properties:
Key Observations:
- Substituent Diversity: The target compound’s 2-aminoethyl group and hydrochloride salt contrast sharply with the methyl and phenyl groups in the Synchem analog.
- Molecular Weight : The hydrochloride derivative has a marginally higher molecular weight (245.66 vs. 244.25 g/mol) due to the addition of HCl .
Preparation Methods
Cyclization of Cyclopropyl Derivatives
- A key method involves cyclization of substituted cyclopropyl derivatives such as [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl esters.
- Cyclization is typically achieved under Claisen condensation conditions using a strong base like sodium methanolate in tetrahydrofuran solvent at controlled temperatures.
- This step forms the spirocyclic 5,7-dione intermediate, which can be further functionalized.
Substitution and Protection Strategies
- Starting from derivatives such as 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate, substitution with nucleophiles like glycine methyl ester hydrochloride introduces aminoethyl groups.
- Reactions are conducted in organic solvents such as acetonitrile or ethanol, with bases like potassium carbonate.
- Protective groups (e.g., tert-butyloxycarbonyl or benzyloxycarbonyl) are added and later removed to control reactivity and selectivity.
Reduction and Final Functionalization
- After substitution and protection steps, reduction is performed to convert intermediates into the target spirocyclic trione.
- Common reducing agents and conditions are employed, though specific details for this compound are limited.
- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in dioxane or similar solvents, followed by purification.
Representative Experimental Data and Yields
Summary Table of Key Preparation Steps
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride in environmental matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Filter samples through GF/F (0.7 μm) filters before extraction to remove particulates .
- Chromatography : Pair LC-grade solvents with high-resolution mass spectrometry (HRMS) or tandem MS for sensitive detection. Include deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .
- Validation : Perform spike-recovery tests at low, medium, and high concentrations to validate accuracy (80–120%) and precision (<15% RSD).
Q. How can researchers ensure compound stability during storage and experimental workflows?
- Methodological Answer :
- Glassware Preparation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize adsorption losses. Follow with toluene and methanol rinses .
- Storage Conditions : Store samples at −18°C post-spiking with stabilizers (e.g., 0.1% formic acid). For short-term storage, use 4°C with amber vials to prevent photodegradation .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (4–40°C) to identify optimal storage parameters.
Advanced Research Questions
Q. How to design experiments to assess environmental persistence and transformation pathways of this compound?
- Methodological Answer :
- Long-Term Monitoring : Use split-plot designs with repeated measures over time to evaluate degradation in water, soil, and sludge. Include abiotic (hydrolysis, photolysis) and biotic (microbial) conditions .
- Fate Analysis : Quantify metabolites via non-targeted HRMS screening. Compare influent/effluent wastewater ratios to estimate removal efficiency in treatment plants .
- Table 1 : Key Experimental Parameters for Environmental Fate Studies
| Parameter | Design Consideration | Reference |
|---|---|---|
| Sampling | Volume-proportional collection (e.g., 10 mL every 15 min) | |
| Compartments | Water, sludge, sediment, biota | |
| Controls | Sterile controls for biotic/abiotic differentiation |
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer :
- Variable Standardization : Control rootstock/genetic variability (as in plant studies) by using isogenic models or standardized cell lines .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) with triplicate replicates to identify EC50/IC50 trends. Use ANOVA to assess inter-experimental variability .
- Mechanistic Confounders : Employ knockdown/knockout models (e.g., CRISPR) to isolate target interactions from off-target effects.
Q. How to optimize synthetic routes for stereochemical purity and yield?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control spirocyclic stereocenters .
- Purification : Apply reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) and mobile phases (acetonitrile/ammonium acetate) for enantiomeric resolution .
- Characterization : Confirm structure via H/C NMR (e.g., spirocyclic proton coupling patterns) and high-resolution IR for functional groups (e.g., carbonyl stretches at ~1700 cm) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or reactivity data?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (PBS, pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy. Note batch-to-batch variability in salt forms (e.g., hydrochloride vs. free base) .
- Reactivity Profiling : Compare reaction kinetics under inert (N) vs. ambient conditions to assess oxygen/moisture sensitivity. Use stopped-flow spectroscopy for rapid kinetic measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
